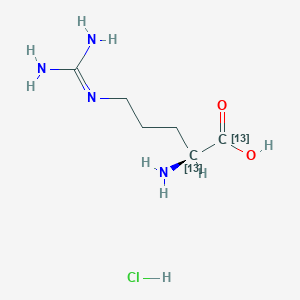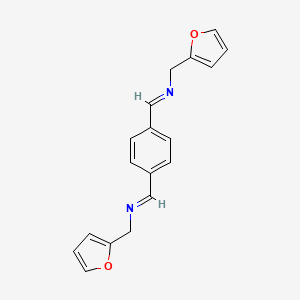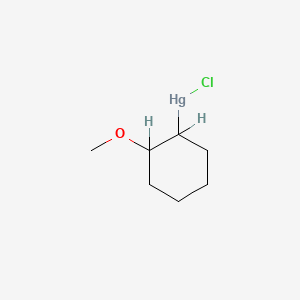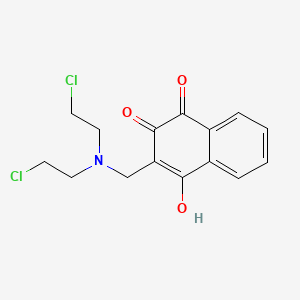
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a naphthoquinone core, which is substituted with a bis(2-chloroethyl)aminomethyl group and a hydroxyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Introduction of the Bis(2-chloroethyl)aminomethyl Group: This step involves the reaction of the naphthoquinone core with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, to form the desired aminomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aminomethyl derivatives.
Applications De Recherche Scientifique
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone involves its interaction with cellular components, leading to various biological effects. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and cell death. These combined effects contribute to the compound’s potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis and as a building block for piperazine derivatives.
Bis(2-chloroethyl)ether: Used in organic synthesis and as a solvent.
Uniqueness
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone is unique due to the presence of both the bis(2-chloroethyl)aminomethyl group and the naphthoquinone core, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to similar compounds.
Propriétés
Numéro CAS |
132778-84-8 |
|---|---|
Formule moléculaire |
C15H15Cl2NO3 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)aminomethyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15Cl2NO3/c16-5-7-18(8-6-17)9-12-13(19)10-3-1-2-4-11(10)14(20)15(12)21/h1-4,19H,5-9H2 |
Clé InChI |
BFVCSGYCKMCYOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CN(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


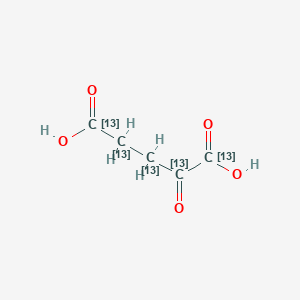
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
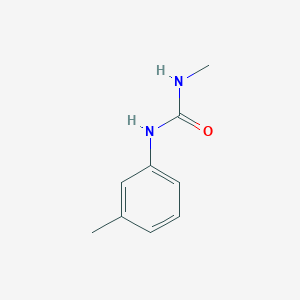

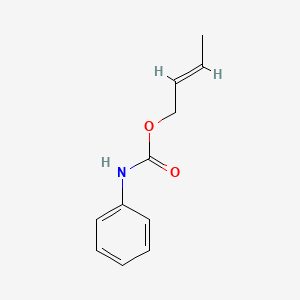


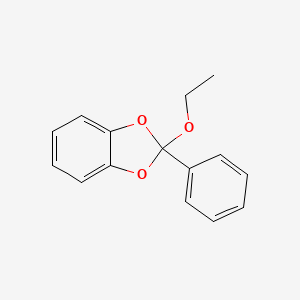
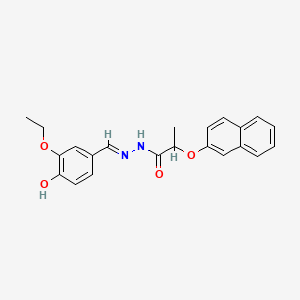
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)

